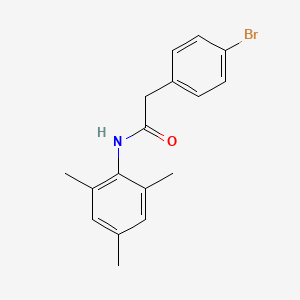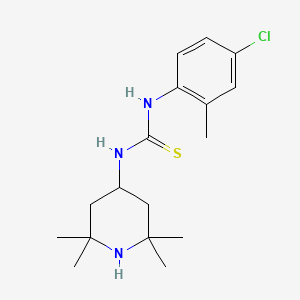![molecular formula C14H15NOS B5705507 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone is a chemical compound that belongs to the class of cathinones. Cathinones are a type of amphetamine that are commonly known as bath salts. This compound has gained popularity in recent years due to its psychoactive effects and has been used as a recreational drug. However, the focus of
作用机制
The mechanism of action of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone involves its interaction with the dopamine and norepinephrine transporters. This compound binds to these transporters and inhibits their function, which leads to an increase in the levels of dopamine and norepinephrine in the brain. This increase in neurotransmitter levels results in the psychoactive effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone include increased heart rate, increased blood pressure, and increased body temperature. It also leads to feelings of euphoria, increased energy, and increased sociability. However, this compound also has negative effects such as anxiety, paranoia, and agitation.
实验室实验的优点和局限性
The advantages of using 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone in lab experiments include its potent inhibition of the dopamine and norepinephrine transporters. This makes it a useful tool for studying the role of these transporters in the brain. However, the limitations of using this compound include its psychoactive effects, which can make it difficult to control the behavior of test subjects.
未来方向
There are several future directions for research on 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone. One area of research could focus on the development of new drugs that target the dopamine and norepinephrine transporters. Another area of research could focus on the development of new treatments for addiction and other psychiatric disorders that involve these neurotransmitters. Additionally, further research could be conducted on the biochemical and physiological effects of this compound to better understand its mechanism of action.
合成方法
The synthesis of 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone is a complex process that involves multiple steps. The synthesis process begins with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The next step involves the reaction of 2-thiophenyl chloride with 4-methylpropiophenone to form 3-[(4-methylphenyl)thio]-1-(2-thienyl)propan-1-one. The final step involves the reduction of 3-[(4-methylphenyl)thio]-1-(2-thienyl)propan-1-one with lithium aluminum hydride to form 3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone.
科学研究应用
3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone has been used in scientific research to study its mechanism of action and its biochemical and physiological effects. It has been found that this compound acts as a potent inhibitor of the dopamine transporter and the norepinephrine transporter. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which results in its psychoactive effects.
属性
IUPAC Name |
3-(4-methylanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-11-4-6-12(7-5-11)15-9-8-13(16)14-3-2-10-17-14/h2-7,10,15H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAZTCVUXATESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4-Methylphenyl)amino]-1-(thiophen-2-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)

![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)


![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)

![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)

